9,10-dimethoxy-2-[methyl(phenyl)amino]-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one
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Overview
Description
9,10-DIMETHOXY-2-[METHYL(PHENYL)AMINO]-4H,6H,7H-PYRIMIDO[4,3-A]ISOQUINOLIN-4-ONE is a complex organic compound with a unique structure that combines elements of pyrimido and isoquinolin frameworks
Preparation Methods
The synthesis of 9,10-DIMETHOXY-2-[METHYL(PHENYL)AMINO]-4H,6H,7H-PYRIMIDO[4,3-A]ISOQUINOLIN-4-ONE involves multiple steps. One common synthetic route includes the reaction of anthranilic acid derivatives with malonic acid equivalents . The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide.
Common conditions for these reactions include temperatures ranging from 0°C to 100°C and reaction times from a few minutes to several hours. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
9,10-DIMETHOXY-2-[METHYL(PHENYL)AMINO]-4H,6H,7H-PYRIMIDO[4,3-A]ISOQUINOLIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
Similar compounds to 9,10-DIMETHOXY-2-[METHYL(PHENYL)AMINO]-4H,6H,7H-PYRIMIDO[4,3-A]ISOQUINOLIN-4-ONE include:
- 9,10-Dimethoxy-2-[(2,4,6-trimethylphenyl)amino]-4H,6H,7H-pyrimido[4,3-a]isoquinolin-4-one hydrochloride
- 2-Hydroxy-3-isobutyl-9,10-dimethoxy-1,2,3,4,6,7-hexahydro-11bH-benzo[a]quinolizine
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 9,10-DIMETHOXY-2-[METHYL(PHENYL)AMINO]-4H,6H,7H-PYRIMIDO[4,3-A]ISOQUINOLIN-4-ONE lies in its specific combination of functional groups, which confer unique chemical and biological properties .
Properties
Molecular Formula |
C21H21N3O3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
9,10-dimethoxy-2-(N-methylanilino)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one |
InChI |
InChI=1S/C21H21N3O3/c1-23(15-7-5-4-6-8-15)20-13-17-16-12-19(27-3)18(26-2)11-14(16)9-10-24(17)21(25)22-20/h4-8,11-13H,9-10H2,1-3H3 |
InChI Key |
HSKOTJFKGUZOBQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC(=O)N3CCC4=CC(=C(C=C4C3=C2)OC)OC |
Origin of Product |
United States |
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